Morpholine, 4-(1-cyclohexen-1-yl)-
Description
The exact mass of the compound Morpholine, 4-(1-cyclohexen-1-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42450. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(cyclohexen-1-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h4H,1-3,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQFBBQJYPGOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060967 | |
| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670-80-4 | |
| Record name | 1-Morpholinocyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Morpholinocyclohexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(cyclohex-1-en-1-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.528 | |
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| Record name | 1-Morpholinocyclohexene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLU852CQR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Spectroscopic and Structural Characterization in Reactivity Studies
General Synthesis Route
This preparation is a classic example of enamine synthesis. It involves the acid-catalyzed reaction of a ketone (cyclohexanone) with a secondary amine (morpholine). orgsyn.org The reaction is typically carried out in a solvent like toluene (B28343), with azeotropic removal of water to drive the equilibrium towards the product. orgsyn.org
A solution of cyclohexanone, an excess of morpholine (B109124), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux. orgsyn.org The water formed during the reaction is continuously removed using a Dean-Stark apparatus. orgsyn.org After the reaction is complete, the solvent and excess morpholine are removed by distillation, and the product is purified by vacuum distillation. orgsyn.org The yield for this reaction is typically in the range of 72-80%. orgsyn.org
Applications in Organic Synthesis
Role as a Reagent
As a nucleophilic enamine, it participates in reactions to form new carbon-carbon bonds, which is a fundamental process in the construction of more complex molecules. It is particularly useful in alkylation and acylation reactions at the α-position of the original ketone.
Use in Specific Reactions
The acylation of enamines like Morpholine, 4-(1-cyclohexen-1-yl)- is the first step in a general procedure for increasing the chain length of carboxylic acids. orgsyn.org Furthermore, the alkylation of enamines derived from cyclohexanones is a well-established method for the synthesis of α-monoalkylcyclohexanones. orgsyn.org It also reacts with sulfonylbutadienes to form cycloadducts.
Applications in Complex Molecule Synthesis and Bioactive Compound Development
The unique reactivity of this compound has been harnessed in the synthesis of various complex and biologically active molecules.
The morpholine moiety is a significant heterocycle in medicinal chemistry and is a component of several drugs with a wide array of pharmacological activities, including anticancer properties. researchgate.netnih.gov The presence of the morpholine ring can enhance binding affinity to biological targets and improve pharmacokinetic properties. researchgate.net
Derivatives of morpholine have been investigated for their cytotoxic effects on various cancer cell lines. In some preclinical evaluations, certain morpholine derivatives have demonstrated selective cytotoxicity against tumor cells while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic window. The development of morpholine-containing compounds as inhibitors of key signaling pathways in cancer, such as the mTOR pathway, is an active area of research. mdpi.com For instance, novel quinazoline (B50416) derivatives containing morpholine moieties have been synthesized and are being explored as potential anti-bladder cancer agents. researchgate.net
The morpholine scaffold is also being explored for its potential antimicrobial properties. While specific data on the direct antimicrobial efficacy of Morpholine, 4-(1-cyclohexen-1-yl)- is limited, the broader class of morpholine-containing compounds has shown promise. For example, novel Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net Research in this area is ongoing, with a focus on synthesizing new derivatives and evaluating their activity against a range of pathogens, including multidrug-resistant bacteria. mdpi.com
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enamine Reactions
The quest for more efficient and selective chemical transformations is a perpetual driver of research. In the realm of enamine chemistry, the development of new catalytic systems is a primary focus. numberanalytics.com While traditional enamine reactions often rely on stoichiometric amounts of reagents, modern approaches are increasingly shifting towards catalytic methods. acs.org Future research will likely concentrate on several key aspects:
Organocatalysis: The use of small organic molecules as catalysts, a field in which enamines themselves play a significant role, is a burgeoning area. acs.orgyoutube.com Research is directed towards designing more sophisticated chiral amines and other organocatalysts that can facilitate a wider range of asymmetric transformations with high enantioselectivity. acs.orgacs.org The development of bifunctional catalysts, which possess both a Lewis basic site to activate the enamine and a Brønsted acidic site to activate the electrophile, holds particular promise for enhancing reaction rates and controlling stereochemistry. youtube.com
Transition Metal Catalysis: The synergy between transition metal catalysis and enamine chemistry offers a powerful platform for novel bond formations. rsc.org Future work will likely explore the use of various transition metals to catalyze new types of enamine reactions, such as cross-coupling and C-H functionalization. rhhz.net The development of dual catalytic systems, combining a transition metal catalyst with an organocatalyst, is another exciting avenue for achieving unprecedented reactivity and selectivity. acs.org
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a green and powerful tool in organic synthesis. acs.orgrhhz.net The integration of photoredox catalysis with enamine chemistry allows for the generation of radical intermediates under mild conditions, opening up new pathways for alkylation, arylation, and other transformations that are difficult to achieve through traditional methods. acs.org
Exploration of New Reactivity Modes and Transformations
Beyond the classical alkylation and acylation reactions, chemists are continuously exploring new ways to harness the reactivity of enamines. masterorganicchemistry.comlibretexts.org This includes delving into previously underexplored reaction pathways and developing entirely new transformations.
Recent advancements have seen the application of enamines in more complex reaction cascades, including annulation reactions for the construction of cyclic systems. wikipedia.org The visible light-mediated transformations of enaminones, which possess both enamine and enone functionalities, have opened up new avenues for synthesizing heterocyclic and acyclic compounds through novel cyclization, functionalization, and bond cleavage pathways. rhhz.net Furthermore, the chemistry of ynenamines, which are alkyne-conjugated analogues of enamines, is a relatively new and underexplored area with high potential for multifunctionalization reactions. nih.gov
The exploration of metalloenamines, formed by the deprotonation of imines with strong bases, is another promising direction. wikipedia.org These species are even more nucleophilic than their enamine counterparts and can react with a broader range of electrophiles, enabling challenging transformations like the asymmetric alkylation of ketones. wikipedia.org
Advanced Computational Modeling for Predictive Reactivity and Selectivity
The use of computational chemistry has become an indispensable tool in modern organic synthesis. acs.org Density Functional Theory (DFT) and other high-level theoretical methods are increasingly being used to understand the mechanisms of enamine reactions and to predict their outcomes. acs.orgthieme-connect.com
Future research in this area will focus on:
Predicting Reaction Outcomes: Developing more accurate and efficient computational models to predict the reactivity and selectivity of enamine reactions with a high degree of confidence. This will allow chemists to design experiments more rationally and to identify promising catalyst and substrate combinations before even entering the laboratory.
Understanding Reaction Mechanisms: Using computational methods to elucidate the intricate details of reaction pathways, including the structures of transition states and intermediates. acs.org This fundamental understanding is crucial for the rational design of new catalysts and the development of more efficient reaction conditions.
Catalyst Design: Employing computational screening to identify novel catalyst structures with enhanced activity and selectivity for specific enamine transformations.
Integration of Green Chemistry Principles in Enamine-Mediated Synthesis
The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are becoming increasingly important in both academic and industrial research. nih.govrsc.org The application of these principles to enamine chemistry is a key area for future development.
This includes:
Use of Greener Solvents: Exploring the use of more environmentally benign solvents, such as water, ionic liquids, or deep eutectic solvents, for enamine reactions. numberanalytics.com
Catalytic and Atom-Economical Reactions: Designing reactions that are catalytic rather than stoichiometric and that maximize the incorporation of all starting material atoms into the final product. rsc.org The direct synthesis of imines from amines using transition metal catalysis is an example of a greener approach that avoids the separate preparation of the aldehyde coupling partner. rsc.org
Enzymatic Synthesis: Utilizing enzymes as catalysts for enamine formation and subsequent reactions offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov
Expansion of Bioactive Compound Libraries through Enamine Chemistry
Enamine chemistry is a powerful tool for the synthesis of diverse molecular scaffolds, making it highly valuable for the construction of libraries of bioactive compounds for drug discovery and chemical biology research. enamine.netenamine.net
Targeted Synthesis of Morpholine-Containing Pharmacophores
The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. enamine.nete3s-conferences.orgnih.gov Its presence can favorably modulate important pharmacokinetic properties such as lipophilicity and metabolic stability. enamine.netresearchgate.net The targeted synthesis of novel compounds containing the morpholine moiety, often introduced via enamine intermediates, is a significant area of research aimed at developing new therapeutic agents with improved efficacy and safety profiles. e3s-conferences.orgnih.govsci-hub.se
Structure-Activity Relationship Studies of Enamine-Derived Biologically Active Compounds
A crucial aspect of drug discovery is understanding the relationship between the chemical structure of a molecule and its biological activity (SAR). nih.gov By systematically modifying the structure of enamine-derived compounds and evaluating their biological effects, researchers can identify the key structural features responsible for their activity. nih.govnih.gov This knowledge is then used to design and synthesize new analogues with enhanced potency and selectivity. For instance, SAR studies on enamine derivatives have revealed that factors such as the nature of substituents and the stereochemistry of the molecule can have a significant impact on their antibacterial activity. nih.gov
| Research Finding | Impact on SAR |
| An E-isomer of an enamine exhibited higher antibacterial activity than the corresponding Z-isomer. nih.gov | Stereochemistry is a critical determinant of biological activity. |
| An electron-withdrawing group on the A-ring of an enamine led to a decrease in activity. nih.gov | Electronic effects of substituents influence antibacterial potency. |
| An electron-withdrawing group on the B-ring of an enamine resulted in higher activity. nih.gov | The position of substituents is crucial for optimizing biological activity. |
The continued exploration of these future research directions will undoubtedly lead to the discovery of new and innovative applications for Morpholine, 4-(1-cyclohexen-1-yl)- and other enamines, further solidifying their importance in the field of organic chemistry.
Q & A
Q. What are the common synthetic applications of 4-(1-cyclohexen-1-yl)morpholine in organic chemistry?
- Methodological Answer: This compound is widely used as an enamine reagent in organic synthesis. For example, it reacts with sulfonylbutadienes under varying conditions (e.g., solvent, temperature) to form cycloadducts, as detailed in Table 1 of a study by Díez and Sanfeliciano . It also facilitates the preparation of β-diketones and keto acids through reactions with acid chlorides (e.g., hydrocinnamoyl chloride), followed by acidic elimination of the enamine group and subsequent alkaline cleavage .
Q. What are the key physical and chemical properties of 4-(1-cyclohexen-1-yl)morpholine relevant to laboratory handling?
- Methodological Answer: The compound is a colorless liquid with a boiling point of 105–106°C, density of 0.957 g/cm³, and limited water solubility. It is stable under recommended storage conditions but may decompose upon contact with oxidants, producing hazardous byproducts like CO, CO₂, and nitrogen oxides . These properties necessitate inert atmosphere handling and avoidance of reactive contaminants during experiments.
Q. How is 4-(1-cyclohexen-1-yl)morpholine characterized analytically?
- Methodological Answer: Mass spectrometry (MS) is a primary tool for identification, with molecular ion peaks corresponding to its molecular formula (C₁₀H₁₇NO, MW 167.26) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can further confirm structural features like the cyclohexenyl and morpholine moieties. For purity assessment, gas chromatography (GC) or high-performance liquid chromatography (HPLC) is recommended.
Q. What safety precautions are essential when handling this compound?
- Methodological Answer: Wear PPE (gloves, goggles, lab coat) to avoid skin/eye irritation. Use fume hoods to prevent inhalation of vapors. Store in sealed containers away from oxidizers and heat sources. In case of spills, adsorb with inert materials (e.g., silica gel) and dispose of according to hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized for 4-(1-cyclohexen-1-yl)morpholine in cycloaddition reactions?
- Methodological Answer: Reaction parameters such as solvent polarity (e.g., chloroform vs. THF), temperature (e.g., 35°C vs. reflux), and stoichiometry significantly influence yield and selectivity. Systematic screening via Design of Experiments (DoE) is advised. For example, in reactions with sulfonylbutadienes, elevated temperatures (40–60°C) improve cycloadduct formation but may increase side products if not carefully controlled .
Q. What mechanistic insights explain the role of 4-(1-cyclohexen-1-yl)morpholine in enamine-mediated syntheses?
- Methodological Answer: The compound acts as a nucleophilic enamine, facilitating conjugate additions or cyclizations. Its reactivity stems from the electron-rich morpholine ring and the cyclohexenyl group’s strain, which lowers activation energy for bond reorganization. Mechanistic studies using DFT calculations or isotopic labeling (e.g., deuterated solvents) can elucidate transition states and rate-determining steps .
Q. How do discrepancies in toxicity data for this compound impact risk assessment in long-term studies?
- Methodological Answer: While acute toxicity data indicate skin/eye irritation , chronic exposure risks (e.g., carcinogenicity) remain undercharacterized. Conflicting classifications (e.g., IARC vs. OSHA guidelines) highlight the need for rigorous in vitro assays (e.g., Ames test for mutagenicity) and in vivo models to resolve uncertainties. Researchers should adopt precautionary measures, such as minimizing airborne particulates and conducting regular toxicity reviews .
Q. What strategies mitigate decomposition of 4-(1-cyclohexen-1-yl)morpholine during high-temperature reactions?
- Methodological Answer: Decomposition can be minimized by using inert atmospheres (N₂/Ar) and stabilizers like radical inhibitors (e.g., BHT). Monitoring reaction progress with real-time analytics (e.g., inline FTIR) helps detect early degradation. Post-reaction, rapid cooling and purification via vacuum distillation or column chromatography remove unstable byproducts .
Q. How does the compound’s stability in aqueous environments affect its ecological risk profile?
- Methodological Answer: Though not acutely toxic to aquatic organisms , its persistence and bioaccumulation potential are unverified. Advanced studies should include hydrolysis rate measurements (pH 4–9), biodegradability assays (e.g., OECD 301), and trophic transfer modeling to assess long-term environmental impacts .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s flammability?
- Methodological Answer:
Some sources classify it as non-flammable , while others caution against combustion under extreme conditions. Resolve contradictions by testing flash points (e.g., using a Pensky-Martens closed-cup tester) and autoignition temperatures. Cross-reference results with regulatory databases (e.g., OSHA, NIST) to update safety protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
